

# Application Notes and Protocols: A Guide to the Development of Kinase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzyl bromide

Cat. No.: B1333242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Pivotal Role of Kinases and Their Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism. [1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. [1] This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. [2] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of numerous diseases, most notably cancer. [1][2][3] This has made protein kinases one of the most important and successfully targeted classes of drug targets in modern medicine. [3][4][5]

The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many cancers and other diseases. [3][5][6] These inhibitors are designed to specifically block the activity of aberrant kinases, thereby interrupting the downstream signaling pathways that drive disease progression. [6][7] The success of the first kinase inhibitor, imatinib, in treating chronic myeloid leukemia (CML) demonstrated the profound therapeutic potential of this drug class. [1] As of 2024, over 80 small-molecule protein kinase inhibitors have received FDA approval, primarily for the treatment of cancer. [3]

This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of kinase inhibitors. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the essential assays and techniques employed in this field.

## The Kinase Inhibitor Development Workflow

The path from a novel chemical entity to a clinical candidate is a multi-step process that requires a combination of biochemical, cellular, and in vivo studies. The overall workflow is designed to identify potent and selective inhibitors, characterize their mechanism of action, and evaluate their efficacy and safety in preclinical models.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for kinase inhibitor development.

## Part 1: Initial Screening and Hit Identification

The initial phase of kinase inhibitor discovery focuses on identifying "hits" – compounds that demonstrate inhibitory activity against the target kinase in a primary screen. High-throughput screening (HTS) of large compound libraries is a common starting point.[8]

### Biochemical Assays for High-Throughput Screening

Biochemical assays are the workhorses of primary screening, offering a robust and scalable method to directly measure the catalytic activity of a purified kinase enzyme.[1] These assays are typically performed in a cell-free system.

| Assay Technology          | Principle                                                                                                                                                 | Advantages                                                                                             | Disadvantages                                                    |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| Radiometric Assays        | Measures the incorporation of radioactive phosphate (from [ $\gamma$ - $^{32}\text{P}$ ]ATP or [ $\gamma$ - $^{33}\text{P}$ ]ATP) into a substrate.       | Gold standard for sensitivity and direct measurement of enzymatic activity.[9]                         | Use of radioactivity requires specialized handling and disposal. |
| Fluorescence-Based Assays | Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[1]                                                                      | Non-radioactive, amenable to HTS, and can be configured in various formats (e.g., TR-FRET, FP).[1][10] | Potential for interference from fluorescent compounds.           |
| Luminescence-Based Assays | Measure the depletion of ATP or the production of ADP using coupled enzyme reactions that generate a luminescent signal (e.g., ADP-Glo™, Kinase-Glo®).[1] | High sensitivity, broad applicability to different kinases.                                            | Indirect measurement of kinase activity.                         |
| Mobility Shift Assays     | Separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.                                             | Direct detection of product formation.                                                                 | Lower throughput compared to other methods.[11]                  |

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity and resistance to interference.[10]

Objective: To determine the in vitro inhibitory activity of test compounds against a target kinase.

Materials:

- Purified recombinant kinase
- Biotinylated substrate peptide
- Europium-labeled anti-phospho-substrate antibody (Donor)
- Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO
- 384-well low-volume black plates

#### Procedure:

- **Compound Plating:** Dispense 50 nL of test compounds at various concentrations into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
- **Kinase/Substrate Addition:** Add 5  $\mu$ L of a solution containing the kinase and biotinylated substrate to each well.
- **Initiation of Reaction:** Add 5  $\mu$ L of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- **Incubation:** Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
- **Detection:** Add 10  $\mu$ L of a detection mixture containing the Europium-labeled antibody and SA-APC.
- **Final Incubation:** Incubate for 60 minutes at room temperature to allow for antibody binding.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

- **Data Analysis:** Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

Causality Behind Experimental Choices:

- The use of a biotinylated substrate and streptavidin-APC allows for a homogenous assay format, eliminating the need for wash steps.
- TR-FRET minimizes background fluorescence by using a time-resolved measurement, enhancing the signal-to-noise ratio.[\[10\]](#)
- Running the assay at the ATP K<sub>m</sub> provides a standardized condition for comparing inhibitor potencies.

## Part 2: Mechanism of Action and Selectivity Profiling

Once initial hits are identified, the next critical steps are to understand how they inhibit the kinase and to assess their selectivity across the human kinome.

### Elucidating the Mechanism of Action (MoA)

Kinase inhibitors can be classified based on their binding mode to the kinase.[\[12\]](#)[\[13\]](#)

- **Type I Inhibitors:** Bind to the active conformation of the kinase in the ATP-binding pocket.[\[7\]](#) These are ATP-competitive inhibitors.
- **Type II Inhibitors:** Bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[\[7\]](#) They are also ATP-competitive but can offer greater selectivity.
- **Allosteric Inhibitors (Type III/IV):** Bind to a site distinct from the ATP pocket, inducing a conformational change that inhibits kinase activity.[\[2\]](#)[\[13\]](#) These inhibitors are non-ATP competitive and often exhibit high selectivity.[\[13\]](#)
- **Kinetic Analysis:** By measuring the inhibitor's potency at different ATP concentrations, one can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect

to ATP.[8]

- Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and kinetics of the inhibitor to the kinase, providing insights into the binding mechanism.[8]

## Structural Biology: Visualizing the Inhibitor-Kinase Interaction

Structural biology techniques are indispensable for understanding the precise binding mode of an inhibitor and for guiding structure-based drug design.[4][8][14]

- X-ray Crystallography: This technique provides high-resolution three-dimensional structures of the kinase-inhibitor complex, revealing the specific amino acid residues involved in the interaction.[15][16][17] This information is crucial for optimizing the inhibitor's potency and selectivity.[8][17]
- Cryo-Electron Microscopy (Cryo-EM): An increasingly powerful technique for determining the structures of large protein complexes, including kinases bound to other proteins.



[Click to download full resolution via product page](#)

Caption: The iterative cycle of structure-based drug design.

## Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring that the compound is selective for its intended target. Off-target inhibition can lead to undesirable side effects.[8]

**Methodology:** The most common approach is to screen the inhibitor against a large panel of kinases, often representing the entire human kinome.[8] This can be done using radiometric or other biochemical assay formats. The results are often visualized as a "kinome map" or a selectivity tree, providing a clear picture of the inhibitor's off-target activities.

## Part 3: Cellular and In Vivo Evaluation

While biochemical assays are essential for initial screening, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant context.[\[18\]](#)[\[19\]](#)

### Cell-Based Assays: Assessing Target Engagement and Cellular Potency

Cell-based assays provide information on how a compound interacts with its target within a living cell, taking into account factors like cell permeability and the presence of other cellular components.[\[18\]](#)[\[20\]](#)

- **Cellular Phosphorylation Assays:** These assays measure the phosphorylation status of the kinase's downstream substrate in cells.[\[19\]](#)[\[21\]](#) A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[\[18\]](#) Common formats include Western blotting, ELISA, and Meso Scale Discovery (MSD) assays.[\[20\]](#)
- **Cell Proliferation/Viability Assays:** For kinases involved in cell growth and survival (e.g., in cancer), these assays determine the inhibitor's ability to reduce cell proliferation or induce cell death.[\[18\]](#) Examples include MTT, MTS, and CellTiter-Glo® assays.
- **Target Engagement Assays (e.g., NanoBRET™):** These assays directly measure the binding of the inhibitor to the target kinase within intact cells, providing a quantitative measure of target occupancy.[\[19\]](#)[\[21\]](#)

**Objective:** To assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

**Materials:**

- Cancer cell line expressing the target kinase
- Complete cell culture medium
- Test inhibitor
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies (total substrate and phospho-specific substrate)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and Western blotting apparatus

#### Procedure:

- Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
  - Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
  - Wash the membrane again.

- **Detection:** Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
- **Data Analysis:** Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC<sub>50</sub>.

## In Vivo Models: Evaluating Efficacy and Pharmacodynamics

The ultimate test of a kinase inhibitor's potential is its efficacy in a living organism. In vivo models are used to assess the compound's anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).<sup>[8][22]</sup>

- **Pharmacokinetics (PK):** This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug.<sup>[23][24][25]</sup> Understanding the PK profile is crucial for determining the optimal dosing regimen.<sup>[24]</sup>
- **Pharmacodynamics (PD):** PD studies measure the effect of the drug on its target in the tumor tissue.<sup>[26][27]</sup> This can be assessed by measuring the phosphorylation of the target or its downstream substrates in tumor biopsies.<sup>[28]</sup>
- **Efficacy Studies:** These studies evaluate the ability of the inhibitor to shrink tumors or slow their growth in animal models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice.<sup>[22]</sup>

## Part 4: Overcoming Resistance and Future Directions

A major challenge in kinase inhibitor therapy is the development of drug resistance.<sup>[3][29][30]</sup>

### Mechanisms of Resistance

- **Target Modification:** Mutations in the kinase domain can prevent the inhibitor from binding effectively while still allowing ATP to bind.[29][30][31] The "gatekeeper" residue mutation is a common mechanism of resistance.[31]
- **Activation of Bypass Pathways:** Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase.[30][32][33]
- **Target Gene Amplification:** Overexpression of the target kinase can overcome the inhibitory effects of the drug.[29][30]

## Strategies to Overcome Resistance

- **Next-Generation Inhibitors:** Developing new inhibitors that are effective against common resistance mutations.[3]
- **Combination Therapies:** Combining a kinase inhibitor with another targeted therapy or chemotherapy to block multiple signaling pathways simultaneously.
- **Targeted Degraders (PROTACs):** A newer modality that induces the degradation of the target kinase rather than just inhibiting it.

## Conclusion

The development of kinase inhibitors is a complex but rewarding field that has already had a profound impact on human health. A systematic and multi-faceted approach, incorporating a range of biochemical, cellular, and in vivo assays, is essential for the successful discovery and development of novel and effective kinase-targeted therapies. As our understanding of kinase biology and resistance mechanisms continues to grow, so too will our ability to design the next generation of highly selective and potent kinase inhibitors. The integration of cutting-edge technologies, such as artificial intelligence and machine learning in drug design, holds immense promise for accelerating this process.[13]

## References

- Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. Available at: [\[Link\]](#)
- Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [\[Link\]](#)

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [\[Link\]](#)
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC - NIH. Available at: [\[Link\]](#)
- The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography. PubMed. Available at: [\[Link\]](#)
- Cell-based Kinase Assays. Profacgen. Available at: [\[Link\]](#)
- Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. Available at: [\[Link\]](#)
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [\[Link\]](#)
- The role of structure in kinase-targeted inhibitor design. PubMed. Available at: [\[Link\]](#)
- Tyrosine kinase inhibitor - Wikipedia. Wikipedia. Available at: [\[Link\]](#)
- Structural biology in drug design: selective protein kinase inhibitors. PubMed. Available at: [\[Link\]](#)
- Mechanisms of acquired resistance to kinase inhibitors. Kinase... ResearchGate. Available at: [\[Link\]](#)
- Small molecule tyrosine kinase inhibitors: clinical development of anticancer agents. PubMed. Available at: [\[Link\]](#)
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [\[Link\]](#)
- Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed. Available at: [\[Link\]](#)
- Mechanisms of Drug-Resistance in Kinases. PMC - NIH. Available at: [\[Link\]](#)
- Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [\[Link\]](#)

- Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [\[Link\]](#)
- Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics | Cambridge Core. Available at: [\[Link\]](#)
- In Vivo Kinase Activity Models. Reaction Biology. Available at: [\[Link\]](#)
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [\[Link\]](#)
- Kinase inhibitors in clinical practice: An expanding world. PMC - NIH. Available at: [\[Link\]](#)
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - PubMed Central. Available at: [\[Link\]](#)
- Kinase Screening Assay Services. Reaction Biology. Available at: [\[Link\]](#)
- Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [\[Link\]](#)
- Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [\[Link\]](#)
- Full article: Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Taylor & Francis Online. Available at: [\[Link\]](#)
- Kinase inhibitors – Knowledge and References. Taylor & Francis. Available at: [\[Link\]](#)
- Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Cleveland Clinic. Available at: [\[Link\]](#)
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. Available at: [\[Link\]](#)
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [\[Link\]](#)
- Examples of small-molecule kinase inhibitors in clinical development. ResearchGate. Available at: [\[Link\]](#)
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [\[Link\]](#)

- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [\[Link\]](#)
- Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry - ACS Publications. Available at: [\[Link\]](#)
- Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. PubMed. Available at: [\[Link\]](#)
- (PDF) Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. ResearchGate. Available at: [\[Link\]](#)
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [\[Link\]](#)
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. Available at: [\[Link\]](#)
- Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry. Available at: [\[Link\]](#)
- Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [\[Link\]](#)
- Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Available at: [\[Link\]](#)
- Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. PubMed Central. Available at: [\[Link\]](#)
- Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. AACR Journals. Available at: [\[Link\]](#)
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The role of structure in kinase-targeted inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery of novel protein kinase inhibitors by using fragment-based high-throughput x-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 19. reactionbiology.com [reactionbiology.com]
- 20. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: A Guide to the Development of Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333242#application-in-the-development-of-kinase-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)